Cas no 2551115-13-8 (1,3-Benzodioxol-4-ylmethanamine;hydrochloride)

1,3-Benzodioxol-4-ylmethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2551115-13-8
- 1,3-Benzodioxol-4-ylmethanamine;hydrochloride
- (1,3-dioxaindan-4-yl)methanamine hydrochloride
- EN300-7859376
-
- インチ: 1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H
- InChIKey: MBKZPCXUHOKLGA-UHFFFAOYSA-N
- SMILES: Cl.O1COC2=CC=CC(CN)=C12
計算された属性
- 精确分子量: 187.0400063g/mol
- 同位素质量: 187.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
1,3-Benzodioxol-4-ylmethanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7859376-0.05g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 0.05g |
$50.0 | 2025-02-22 | |
Enamine | EN300-7859376-0.25g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 0.25g |
$107.0 | 2025-02-22 | |
1PlusChem | 1P028EAR-10g |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 10g |
$2047.00 | 2024-05-20 | |
Aaron | AR028EJ3-1g |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 1g |
$324.00 | 2025-02-16 | |
Aaron | AR028EJ3-250mg |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 250mg |
$173.00 | 2025-02-16 | |
1PlusChem | 1P028EAR-5g |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 5g |
$1101.00 | 2024-05-20 | |
1PlusChem | 1P028EAR-50mg |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 50mg |
$123.00 | 2024-05-20 | |
Enamine | EN300-7859376-0.1g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 0.1g |
$76.0 | 2025-02-22 | |
Enamine | EN300-7859376-1.0g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 1.0g |
$217.0 | 2025-02-22 | |
Enamine | EN300-7859376-2.5g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 2.5g |
$450.0 | 2025-02-22 |
1,3-Benzodioxol-4-ylmethanamine;hydrochloride 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
7. Back matter
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
1,3-Benzodioxol-4-ylmethanamine;hydrochlorideに関する追加情報
Professional Introduction to 1,3-Benzodioxol-4-ylmethanamine;hydrochloride (CAS No. 2551115-13-8)
1,3-Benzodioxol-4-ylmethanamine;hydrochloride, a compound with the CAS number 2551115-13-8, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and pharmacological properties. This compound belongs to the benzodioxole class, which is known for its diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications.
The benzodioxole scaffold is a key structural motif in many bioactive molecules, particularly those targeting central nervous system (CNS) disorders. The presence of the 1,3-benzodioxol-4-yl moiety in this compound suggests potential interactions with neurotransmitter systems, which has been a focus of recent research. Studies have indicated that benzodioxole derivatives can modulate the activity of serotonin and dopamine receptors, making them promising candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases.
Recent advancements in medicinal chemistry have led to the development of novel benzodioxole-based compounds with enhanced selectivity and efficacy. The hydrochloride salt of 1,3-benzodioxol-4-ylmethanamine has been investigated for its potential role in modulating the serotonin transporter (SERT) and dopamine transporter (DAT). These transporters are crucial for regulating the levels of neurotransmitters in the synaptic cleft and are implicated in various psychiatric disorders. By targeting these transporters, this compound may offer a new therapeutic approach for managing symptoms associated with these conditions.
In vitro studies have demonstrated that 1,3-benzodioxol-4-ylmethanamine;hydrochloride exhibits significant affinity for SERT and DAT, suggesting its ability to modulate neurotransmitter levels. The hydrochloride form provides better pharmacokinetic properties compared to the free base, including improved absorption and bioavailability. This makes it a more viable candidate for clinical development. Furthermore, the compound's stability under various storage conditions enhances its practicality for both research and commercial purposes.
The synthesis of 1,3-benzodioxol-4-ylmethanamine;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzodioxole core efficiently. These methods not only improve the efficiency of synthesis but also minimize side reactions, leading to a more sustainable production process.
One of the most compelling aspects of this compound is its potential application in drug discovery programs targeting CNS disorders. The benzodioxole moiety is known to interact with various receptors and enzymes involved in neurotransmitter metabolism. This broad spectrum of interaction makes it an attractive scaffold for developing multifunctional drugs that can address multiple aspects of a disease simultaneously. For instance, compounds with similar structures have shown promise in treating both depression and anxiety disorders by modulating different neurotransmitter systems.
Recent clinical trials have begun to explore the efficacy of benzodioxole derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with CNS-specific targets makes them particularly interesting for these applications. While more research is needed to fully understand their therapeutic potential, preliminary results are encouraging and suggest that compounds like 1,3-benzodioxol-4-ylmethanamine;hydrochloride could play a significant role in future treatments.
The hydrochloride salt form of this compound also offers advantages in terms of formulation flexibility. It can be easily incorporated into various dosage forms such as tablets, capsules, and liquids, making it suitable for different patient populations. This versatility is crucial for ensuring that patients can receive their medication in a manner that is most convenient and effective for them.
The safety profile of 1,3-benzodioxol-4-ylmethanamine;hydrochloride is another area of interest. Preclinical studies have been conducted to assess its toxicity and pharmacokinetic properties. These studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is needed to fully characterize its safety profile before human clinical trials can be initiated.
In conclusion, 1,3-benzodioxol-4-ylmethanamine;hydrochloride (CAS No. 2551115-13-8) is a promising compound with significant potential in the treatment of CNS disorders. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development. As our understanding of neurotransmitter systems continues to grow, compounds like this are likely to play an increasingly important role in managing various neurological conditions.
2551115-13-8 (1,3-Benzodioxol-4-ylmethanamine;hydrochloride) Related Products
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)
- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)
- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)
- 13110-96-8(5-Acetylsalicylic acid)
- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)




